D-Alanyl-D-Alanine

Descripción

Significance in Prokaryotic Cellular Architecture and Viability

The primary significance of D-alanyl-D-alanine lies in its indispensable role in the biosynthesis of peptidoglycan, a complex polymer forming the bacterial cell wall. researchgate.net This structure is crucial for most bacteria, providing mechanical strength, maintaining cell shape, and protecting the cell from bursting due to high internal osmotic pressure. ontosight.aipatsnap.com The absence or disruption of a properly formed peptidoglycan layer is typically lethal to the bacterium.

The peptidoglycan biosynthetic pathway culminates in the formation of a pentapeptide precursor chain, which has this compound at its terminus. sigmaaldrich.commcmaster.ca This precursor unit, attached to a lipid carrier, is transported across the cell membrane to the exterior. There, transpeptidase enzymes catalyze the cross-linking of adjacent peptide chains, a reaction that involves the this compound moiety. patsnap.com This cross-linking process creates a robust, mesh-like sacculus around the bacterial cell. The terminal D-alanine residue is cleaved during this transpeptidation reaction, which provides the energy to form the new peptide bond that links the glycan strands together. researchgate.net

The critical nature of the this compound terminus in this final step of cell wall construction makes it a prime target for several classes of antibiotics. researchgate.net Glycopeptide antibiotics, most notably vancomycin (B549263), function by binding with high affinity to the acyl-D-alanyl-D-alanine terminus of the peptidoglycan precursors. patsnap.comnih.gov This binding sterically hinders the transpeptidase enzymes, effectively blocking the cross-linking reaction. patsnap.comdoseme-rx.com Without the ability to create these cross-links, the cell wall becomes weak and unable to withstand the cell's internal turgor pressure, leading to cell lysis and death. patsnap.comresearchgate.net This mechanism of action highlights the absolute dependence of many bacteria on the this compound dipeptide for their viability.

Table 1: Key Enzymes in this compound Metabolism and Peptidoglycan Synthesis

| Enzyme | Function | Significance |

|---|---|---|

| Alanine (B10760859) Racemase (Alr) | Converts L-alanine to D-alanine. sigmaaldrich.com | Provides the D-alanine substrate required for Ddl. frontiersin.org |

| This compound ligase (Ddl) | Catalyzes the ATP-dependent synthesis of the this compound dipeptide from two D-alanine molecules. ontosight.aibiorxiv.org | A critical step in creating the terminal dipeptide of the peptidoglycan precursor; a target for antibiotics like D-cycloserine. mdpi.com |

| Transpeptidases (e.g., Penicillin-Binding Proteins) | Catalyze the final cross-linking of peptidoglycan chains by forming peptide bonds between adjacent stem peptides. researchgate.netpatsnap.com | Essential for cell wall rigidity; inhibited by β-lactam antibiotics which are structural analogs of this compound. sigmaaldrich.com |

| D,D-carboxypeptidases | Hydrolyze the terminal D-alanine from non-crosslinked pentapeptide chains. | Regulates the extent of peptidoglycan cross-linking. |

Historical Context of this compound Research in Microbiology

The scientific journey to understand this compound is interwoven with the history of antibiotic discovery and the study of the bacterial cell wall. For a significant period, D-amino acids were thought to be exclusive to bacteria, where they functioned as components of the peptidoglycan layer. researchgate.net The discovery and clinical use of antibiotics that interfere with cell wall synthesis, such as penicillin and vancomycin, provided powerful tools and a strong impetus for research in this area.

Early investigations into the mechanism of penicillin action led to the identification of transpeptidases (now commonly known as penicillin-binding proteins) as its target. researchgate.net This focused research on the final steps of peptidoglycan assembly. The discovery of vancomycin, a glycopeptide derived from Streptococcus orientalis (now known as Amycolatopsis orientalis), added a new dimension to this research. nih.gov Unlike penicillin, vancomycin did not directly inhibit an enzyme but instead bound to the substrate of the transpeptidation reaction.

Seminal work in the 1970s established that this compound is a key structure in peptidoglycan biosynthesis and, crucially, that the acyl-D-alanyl-D-alanine terminus is the specific binding site for vancomycin. researchgate.net This discovery provided a clear molecular basis for vancomycin's mechanism of action. It explained how the antibiotic could inhibit cell wall synthesis by sequestering the very component required for cross-linking. researchgate.netpatsnap.com

The rise of antibiotic resistance, particularly the emergence of vancomycin-resistant enterococci (VRE) in the late 1980s, drove a new wave of intensive research. Scientists discovered that resistance was conferred by a fundamental change in the bacterial cell wall precursor. In resistant strains, the terminal this compound is replaced by D-alanyl-D-lactate (D-Ala-D-Lac). asm.orgfrontiersin.org Vancomycin has a significantly lower binding affinity for this modified terminus, rendering the antibiotic ineffective. frontiersin.org This discovery underscored the exquisite specificity of the molecular interactions governing both antibiotic action and resistance, with the this compound dipeptide at the center of this dynamic interplay. This continues to make the this compound ligase enzyme a subject of intense study for the development of new antibacterial agents. biorxiv.org

Table 2: Antibiotic Classes Targeting Pathways Involving this compound

| Antibiotic Class | Example(s) | Mechanism Related to this compound |

|---|---|---|

| Glycopeptides | Vancomycin, Ristocetin | Directly bind to the this compound terminus of peptidoglycan precursors, sterically blocking transglycosylation and transpeptidation. researchgate.netpatsnap.comnih.gov |

| β-Lactams | Penicillin, Methicillin | Act as structural analogs of this compound, competitively inhibiting the transpeptidase enzymes that catalyze the final cross-linking step. sigmaaldrich.com |

| D-alanine analogs | D-cycloserine | Inhibits both Alanine Racemase (Alr) and this compound ligase (Ddl), preventing the synthesis of the this compound dipeptide. mdpi.com |

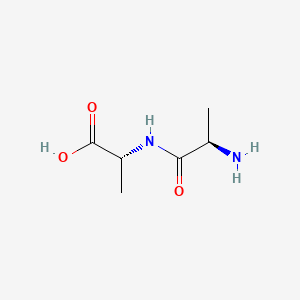

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016947 | |

| Record name | D-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Alanyl-D-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

923-16-0 | |

| Record name | D-Alanyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alanyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BVK9QMW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Alanyl-D-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biosynthesis of D Alanyl D Alanine

D-Alanine:D-Alanine Ligase (Ddl) Catalysis

D-alanine:D-alanine ligase (EC 6.3.2.4) facilitates the creation of a peptide bond between two D-alanine molecules, a reaction coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403). mdpi.comwikipedia.org This process is fundamental for providing the necessary terminal dipeptide for the UDP-MurNAc-pentapeptide precursor units of peptidoglycan. plos.org The inhibition of Ddl disrupts bacterial cell wall synthesis, making it a significant target for antimicrobial drugs. pnas.orgplos.org

Molecular Mechanism of ATP-Dependent Ligation

The initial step in the catalytic cycle involves the binding of ATP and the first molecule of D-alanine (D-Ala1) to the enzyme. plos.orgresearchgate.net The carboxylate group of D-Ala1 then performs a nucleophilic attack on the γ-phosphate of the bound ATP molecule. nih.govnih.gov This reaction, which is dependent on the presence of Mg²⁺ ions that act as Lewis acids to stabilize the negative charge buildup on the phosphate groups, results in the formation of a high-energy D-alanyl acylphosphate intermediate and the release of ADP. mdpi.comnih.govplos.org

Following the formation of the acylphosphate intermediate, the second molecule of D-alanine (D-Ala2) enters the active site. nih.gov The amino group of D-Ala2, in its deprotonated state, acts as a nucleophile and attacks the carbonyl carbon of the D-alanyl acylphosphate intermediate. mdpi.comnih.govvulcanchem.com This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. mdpi.comnih.gov This intermediate is unstable and subsequently collapses, resulting in the formation of the final product, D-alanyl-D-alanine, and the release of an inorganic phosphate molecule. mdpi.comnih.gov

Formation of D-Alanyl Acylphosphate Intermediate

Substrate Specificity and Kinetic Parameters

Ddl enzymes exhibit a high degree of specificity for D-alanine, which is crucial for the synthesis of functional peptidoglycan. nih.gov Kinetic studies have revealed that Ddl possesses two distinct binding sites for D-alanine with different affinities. plos.orgresearchgate.net The first binding site (for D-Ala1) generally shows a higher affinity for D-alanine than the second site (for D-Ala2). nih.govnih.gov

Kinetic parameters for Ddl have been determined for various bacterial species. For instance, the Ddl from Mycobacterium tuberculosis (MtDdl) displays a Km for the first D-alanine (Km,D-Ala1) of 0.075 mM and for the second D-alanine (Km,D-Ala2) of 3.6 mM. nih.gov The Ddl from Thermus thermophilus (TtDdl) shows Km values for ATP, D-Ala1, and D-Ala2 of 16.2 µM, 1250 µM, and 4020 µM, respectively, in a low-monovalent cation buffer. nih.gov The activity of many Ddl enzymes is also enhanced by the presence of monovalent cations like K⁺. nih.govnih.gov For TtDdl, the presence of activating monovalent cations can increase its efficiency by approximately 20-fold. nih.govrcsb.org

| Enzyme Source | Substrate | Km | kcat | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis (MtDdl) | D-Ala1 | 0.075 mM | N/A | nih.gov |

| D-Ala2 | 3.6 mM | |||

| Thermus thermophilus (TtDdl) | ATP | 16.2 µM | N/A | nih.gov |

| D-Ala1 | 1250 µM | |||

| D-Ala2 | 4020 µM |

While wild-type Ddl enzymes are highly specific for D-alanine, certain mutations can alter this specificity. nih.gov For example, in some vancomycin-resistant bacteria, mutated Ddl enzymes can utilize D-lactate or D-serine as the second substrate, leading to the production of D-alanyl-D-lactate or D-alanyl-D-serine. nih.govtandfonline.com Some thermostable Ddls, like the one from Thermotoga maritima, have been shown to have a broader substrate specificity, accepting other D-amino acids such as D-cysteine and D-serine. tandfonline.comoup.comtandfonline.com

Structural Biology of Ddl Enzymes

The three-dimensional structure of D-alanine:D-alanine ligase has been extensively studied, providing significant insights into its catalytic mechanism. Ddl enzymes are typically dimers, with each monomer comprising three distinct domains: an N-terminal, a central, and a C-terminal domain. nih.govproteopedia.org The active site is located at the interface of these three domains. nih.govrcsb.org

A defining feature of Ddl and other members of its superfamily is the ATP-grasp fold. nih.govnih.govebi.ac.uk This unique structural motif consists of two α+β domains that "grasp" the ATP molecule between them. nih.gov The ATP-binding pocket is situated at the interface of the N- and C-terminal domains. researchgate.net The binding of ATP and substrates induces significant conformational changes in the enzyme, including the closure of flexible loops over the active site to shield the reaction from the solvent. nih.govnih.gov

The active site architecture is highly conserved and contains specific residues crucial for substrate binding and catalysis. nih.govresearchgate.net For example, in E. coli DdlB, residues such as Glu15 are involved in binding the first D-alanine molecule and stabilizing the transition state, while Tyr216 is thought to play a role in determining the specificity for the second substrate. ebi.ac.uk The binding of two Mg²⁺ ions is also essential for catalysis, coordinating with ATP and acidic residues in the active site to facilitate phosphoryl transfer. nih.gov

Conformational Dynamics of Ddl (e.g., Lid Loop Function)

The catalytic activity of this compound ligase (Ddl) is regulated by significant conformational changes, most notably the movement of a flexible "lid loop" located in the C-terminal domain. biorxiv.org This loop undergoes opening and closing motions that control access to the active site. researchgate.netnih.gov In the closed conformation, which is catalytically active, the active site is restricted, posing a challenge for the design of inhibitors that are not competitive with ATP. researchgate.netacs.org Molecular dynamics simulations have been employed to study these conformational changes to inform the structure-based design of new Ddl inhibitors. researchgate.netnih.gov Structural analysis has shown that inhibitor binding can induce conformational changes in the dynamic ω-loop, which can weaken the binding of ATP to the active site. elifesciences.org

Monovalent Cation Activation and Binding Sites

The activity of this compound ligase can be significantly enhanced by the presence of monovalent cations (MVCs). For instance, Ddl from Thermus thermophilus (TtDdl) is a type II MVC-activated enzyme, meaning it retains some activity without MVCs but is stimulated by their presence. nih.gov Potassium (K+) and Rubidium (Rb+) ions have been shown to be the most effective activators, increasing the enzyme's efficiency by approximately 20-fold. nih.gov The activation is dependent on the ionic radius of the cation, with smaller ions like Lithium (Li+) and Sodium (Na+) providing minimal to no activation. nih.gov Structural studies have identified a conserved MVC binding site adjacent to the active site. nih.gov It is proposed that these cations activate the enzyme by altering the charge distribution within the active site, rather than by inducing large conformational changes. nih.gov

Isoform Specificity and Characterization (e.g., DdlA vs. DdlB)

In some bacteria, such as Escherichia coli and Salmonella typhimurium, this compound ligase exists as two distinct isoforms, DdlA and DdlB. biorxiv.orgoup.combiorxiv.org These isoforms share approximately 30-35% sequence identity and exhibit similar kinetic properties, substrate specificities, and susceptibility to inhibitors. biorxiv.orgnih.gov However, some bacteria, like Burkholderia pseudomallei, possess only the DdlB isoform, making it a potentially unique target for drug development. biorxiv.orgbiorxiv.org In Pseudomonas aeruginosa, both DdlA and DdlB isoforms are present and both effectively catalyze the production of this compound with nearly identical efficiency. researchgate.net Structural comparisons of the isoforms reveal a high degree of conservation in the active site, particularly the D-alanine binding pocket, though some differences exist in the ATP-binding pocket's chemical environment. researchgate.net In other organisms, such as Chlamydia trachomatis, a bifunctional protein exists with both a MurC and a Ddl domain. oup.com

Precursor Role in Peptidoglycan Assembly Pathway

This compound is a crucial precursor in the cytoplasmic phase of peptidoglycan biosynthesis. sigmaaldrich.comoup.com The peptidoglycan layer is a vital component of the bacterial cell wall, providing structural rigidity and protecting the cell from osmotic lysis. sigmaaldrich.comebi.ac.uk

Integration into UDP-MurNAc-Pentapeptide by MurF Ligase

The dipeptide this compound is incorporated into the growing peptidoglycan precursor, UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, in a reaction catalyzed by the enzyme UDP-MurNAc-tripeptide:this compound ligase, commonly known as MurF. oup.comasm.orgnih.gov This is the final cytoplasmic step in the synthesis of the UDP-MurNAc-pentapeptide precursor. asm.orgresearchgate.net The MurF enzyme catalyzes the ATP-dependent ligation of this compound to the UDP-MurNAc-tripeptide. asm.orgnih.gov The substrates for MurF bind in a specific order: ATP binds first, inducing a conformational change, followed by UDP-MurNAc-tripeptide, and finally this compound. asm.orgnih.gov

Importance for Peptidoglycan Cross-linking and Cell Wall Integrity

The terminal this compound moiety of the UDP-MurNAc-pentapeptide precursor is absolutely essential for the cross-linking of peptidoglycan chains, a process that confers strength and integrity to the bacterial cell wall. researchgate.netelifesciences.orgontosight.ai This cross-linking reaction, known as transpeptidation, involves the formation of a peptide bond between adjacent peptidoglycan strands, a reaction during which the terminal D-alanine residue is typically cleaved. researchgate.net Disruption of this compound synthesis leads to a weakened cell wall and ultimately cell lysis, making the enzymes involved in its synthesis attractive targets for antibacterial drugs. researchgate.netbiorxiv.org Inhibition of Ddl, for example, reduces the intracellular levels of this compound, which in turn compromises peptidoglycan cross-linking and the integrity of the cell wall. elifesciences.org

Interplay with Alanine (B10760859) Racemase in D-Alanine Pool Generation

The synthesis of this compound is intrinsically linked to the availability of its substrate, D-alanine. The primary source of D-alanine in bacteria is the conversion of L-alanine, a common amino acid, by the enzyme alanine racemase (Alr). ontosight.aisigmaaldrich.comresearchgate.net This enzyme catalyzes the reversible racemization between the L- and D-enantiomers of alanine. researchgate.net

D Alanyl D Alanine As a Pivotal Target in Antimicrobial Development

Targeting D-Alanine:D-Alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) is a critical cytoplasmic enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.govplos.org This dipeptide is an essential precursor for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity and protects the cell from osmotic lysis. patsnap.comontosight.ai By inhibiting Ddl, the formation of this crucial building block is prevented, leading to a weakened cell wall and ultimately, bacterial cell death. patsnap.commdpi.com The absence of a human homologue makes Ddl an excellent and specific target for the development of new antibiotics. biorxiv.org

Ddl enzymes, members of the ATP-grasp superfamily, operate through a sequential ordered mechanism. researchgate.netnih.gov The process begins with the binding of ATP, followed by the first D-alanine molecule (D-Ala1). plos.orgresearchgate.net The carboxylate group of D-Ala1 is then phosphorylated by the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate. plos.orgasm.org Subsequently, a second D-alanine molecule (D-Ala2) binds and its amino group attacks the acyl-phosphate intermediate, resulting in the formation of the this compound dipeptide and the release of ADP and inorganic phosphate (B84403). plos.org

Crystal structures of Ddl from various bacteria, including Escherichia coli and Mycobacterium tuberculosis, have revealed a three-domain architecture. asm.orgpnas.org The active site is located at the interface of these three domains and contains distinct binding sites for the two D-alanine substrates and ATP. asm.orgucl.ac.be The N-terminal D-alanine binding site (D-Ala1) exhibits high affinity and strict specificity, whereas the C-terminal site (D-Ala2) has a lower affinity and can accommodate some substrate variability. asm.orgucl.ac.be This structural understanding has been instrumental in elucidating inhibition mechanisms and guiding the design of inhibitors. nih.gov Inhibition can occur through several mechanisms, including competitive inhibition at the D-alanine or ATP binding sites, or allosteric inhibition by binding to a site distinct from the active site. plos.orgasm.orgpnas.org

D-cycloserine, a structural analog of D-alanine, is a well-known inhibitor of Ddl and is one of the few clinically used antibiotics that targets an intracellular step of peptidoglycan synthesis. researchgate.netacs.orgtandfonline.com It is primarily used as a second-line drug for the treatment of multidrug-resistant tuberculosis. biorxiv.orgtandfonline.com D-cycloserine acts as a competitive inhibitor with respect to D-alanine. asm.orgacs.org

Mechanistic studies have provided deeper insights into its action. In Mycobacterium tuberculosis, D-cycloserine has been shown to be a slow-onset inhibitor of Ddl. researchgate.netacs.org It is believed to bind to the D-alanine binding sites, with a proposed model suggesting it can occupy the C-terminal D-alanine binding site even in the absence of a D-alanine molecule at the N-terminal site. acs.org Furthermore, structural and mechanistic studies on E. coli DdlB have revealed that D-cycloserine can be phosphorylated by the enzyme in the presence of ATP, forming a stable adduct that mimics the D-alanyl-phosphate intermediate and effectively inhibits the enzyme. nih.gov While D-cycloserine also inhibits alanine (B10760859) racemase (Alr), another key enzyme in the D-alanine pathway, studies suggest that Ddl is its primary target in M. tuberculosis. researchgate.netacs.org

The limitations of D-cycloserine have spurred efforts in the rational design and synthesis of novel Ddl inhibitors. These approaches leverage the detailed structural and mechanistic understanding of the enzyme to develop more potent and selective compounds.

Structure-based virtual screening (SBVS) has emerged as a powerful tool for identifying novel Ddl inhibitors. researchgate.netacs.org This computational technique involves docking large libraries of chemical compounds into the three-dimensional structure of the Ddl active site to predict their binding affinity and mode. researchgate.netresearchgate.net For instance, a virtual screen of the NCI diversity set against the E. coli DdlB isoform led to the identification of three compounds with micromolar inhibitory constants (Ki). researchgate.netacs.org Similarly, screening of a library of medicinal fungi secondary metabolites against the DdlA isoform from Pseudomonas aeruginosa identified promising lead compounds. colab.ws These studies demonstrate the utility of SBVS in discovering structurally diverse inhibitor scaffolds that may not resemble the natural substrates. researchgate.net

Molecular docking is a crucial component of SBVS, providing predictions of the binding poses and affinities of potential inhibitors within the enzyme's active site. colab.wsnih.gov This technique has been used to identify and rank potential inhibitors from various chemical libraries. colab.wsresearchgate.net For example, docking studies have identified oxadiazole derivatives that preferentially bind to the ATP binding pocket of D-alanine:D-serine ligase, a related enzyme. researchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-enzyme complex. nih.govresearchgate.net MD simulations can assess the stability of the predicted binding pose over time and reveal key interactions that stabilize the complex. tandfonline.comresearchgate.net For instance, a 100 ns MD simulation of a novel inhibitor bound to DdlB confirmed the stability of the docking pose, with key interactions anchoring the compound in the active site. tandfonline.com These simulations are invaluable for refining inhibitor design and prioritizing candidates for experimental testing. nih.gov

A detailed analysis of the interactions between a ligand and the enzyme is fundamental for understanding the basis of inhibition and for guiding lead optimization. This involves identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. pnas.orgnih.gov For example, the binding of an allosteric inhibitor to Staphylococcus aureus Ddl was characterized by hydrophobic interactions and a single hydrogen bond. pnas.org

Molecular Docking and Dynamics Simulations in Inhibitor Discovery

Efficacy Against Specific Bacterial Pathogens (e.g., Mycobacterium tuberculosis, Enterococcus faecalis, Burkholderia pseudomallei)

The targeting of this compound synthesis is a validated strategy against several clinically significant bacterial pathogens. The efficacy of this approach stems from the essential role of the D-Ala-D-Ala dipeptide in peptidoglycan synthesis, a structure vital for bacterial survival but absent in humans. oup.com

Mycobacterium tuberculosis

The cell wall of Mycobacterium tuberculosis (Mtb) is a primary target for antitubercular drugs. asm.org The enzyme D-alanine-D-alanine ligase (DdlA), which synthesizes the this compound dipeptide, is considered an excellent and genetically stable therapeutic target. ebi.ac.uknih.gov The second-line antibiotic D-cycloserine (DCS), a structural analog of D-alanine, exerts its effect by inhibiting both alanine racemase (Alr) and D-Ala-D-Ala ligase (Ddl). nih.govbiorxiv.org However, NMR metabolomics studies have revealed that Ddl is the primary lethal target of DCS in mycobacteria, as cell growth is halted when the production of this compound ceases. biorxiv.org The clinical use of DCS is limited by neurological side effects, prompting the search for novel DdlA inhibitors. ebi.ac.uk High-throughput screening has identified new compounds, such as IMB-0283, which acts as a competitive inhibitor of Mtb DdlA. ebi.ac.uk IMB-0283 has demonstrated potent activity against both standard and drug-resistant clinical Mtb strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4.00 µg/mL, significantly lower than that of DCS. ebi.ac.uk

Enterococcus faecalis

Enterococcus faecalis is a durable pathogen often associated with persistent infections due to its biofilm-forming capabilities and extensive drug resistance. apsnet.org The D-alanine metabolic pathway is a crucial target in this bacterium. apsnet.org D-cycloserine has been shown to inhibit the planktonic growth and biofilm formation of E. faecalis in a dose-dependent manner. apsnet.org This inhibition is accompanied by damage to the bacterial cell wall and downregulation of various virulence genes. apsnet.org Crucially, these inhibitory effects can be completely reversed by the addition of exogenous D-alanine, confirming that the effects of DCS are directly due to the disruption of D-alanine metabolism. apsnet.org The development of inhibitors targeting D-Ala-D-Ala ligase in E. faecalis is an active area of research. One study led to the design of a series of 2-phenylbenzoxazole (B188899) derivatives, with the most effective compound showing an IC50 of 400 μM against the E. faecalis D-Ala-D-Ala ligase. uliege.be

Burkholderia pseudomallei

Burkholderia pseudomallei, the causative agent of melioidosis, is an intrinsically drug-resistant pathogen. medicefpharma.comasm.org Its D-alanine-D-alanine ligase (Ddl) has been identified as a potential therapeutic target. medicefpharma.combiomolther.org Unlike some other bacteria, B. pseudomallei possesses only the DdlB isoform of the enzyme, presenting a specific vulnerability. biomolther.orgontosight.ai However, Ddl in B. pseudomallei has proven to be a challenging target. Extensive screening of compound libraries has yielded a notable lack of potent inhibitors. asm.orgnih.gov Despite these challenges, research continues, with computational approaches like molecular docking and dynamics simulations being employed to identify potential inhibitors. biomolther.orgontosight.ai These studies have suggested that existing drugs, such as Conivaptan, could act as effective inhibitors of B. pseudomallei DdlB, although this requires further in-vitro validation. biomolther.orgontosight.ai

Table 1: Efficacy of Targeting this compound Synthesis in Specific Pathogens

| Pathogen | Target Enzyme | Key Inhibitors/Compounds | Research Findings | Citations |

| Mycobacterium tuberculosis | D-Ala-D-Ala ligase A (DdlA) | D-cycloserine (DCS), IMB-0283 | DdlA is the primary lethal target of DCS. The novel inhibitor IMB-0283 shows potent activity (MIC: 0.25-4.00 µg/mL) against drug-resistant strains. | ebi.ac.ukbiorxiv.org |

| Enterococcus faecalis | D-Ala-D-Ala ligase (Ddl) | D-cycloserine, 2-phenylbenzoxazoles | DCS inhibits growth and biofilm formation; effects are reversed by exogenous D-alanine. Benzoxazole derivatives inhibit Ddl with an IC50 of 400 μM. | apsnet.orguliege.be |

| Burkholderia pseudomallei | D-Ala-D-Ala ligase B (DdlB) | Conivaptan (computational hit) | DdlB is a potential but challenging target. Library screening has been largely unsuccessful, but computational studies suggest potential inhibitors. | asm.orgbiomolther.orgontosight.ai |

Targeting this compound Carboxypeptidases (DD-CPases)

This compound carboxypeptidases (DD-CPases) are a class of penicillin-binding proteins (PBPs) that play a crucial role in the final stages of peptidoglycan biosynthesis and remodeling. ebi.ac.ukdrugbank.com

Role in Peptidoglycan Maturation and Remodeling

DD-CPases are key enzymes in the maturation and remodeling of the bacterial cell wall. ebi.ac.uk Their primary function is to catalyze the removal of the terminal D-alanine residue from the pentapeptide side chains (L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) of peptidoglycan precursors. asm.orgbiorxiv.org This action has two significant consequences for the cell wall architecture.

First, by cleaving the pentapeptide to a tetrapeptide, DD-CPases regulate the number of substrates available for the DD-transpeptidases that form the primary 4→3 cross-links in the peptidoglycan mesh. apsnet.org This modulation of cross-linking extent is vital for maintaining cell shape and integrity. apsnet.org

Second, the tetrapeptide products generated by DD-CPases serve as the specific substrates for an alternative class of cross-linking enzymes, the L,D-transpeptidases. asm.org These enzymes create 3→3 cross-links, which are particularly predominant in mycobacteria. asm.orgnih.gov Therefore, DD-CPases are critical gatekeepers for the formation of these alternative cross-links. The absence or inhibition of DD-CPases can lead to an accumulation of un-cross-linked pentapeptide stems and a shift in the type of cross-linking, impacting cell morphology, growth rate, and biofilm formation. asm.orgbiorxiv.org In Mycobacterium smegmatis, for instance, the simultaneous deletion of two DD-CPases resulted in a shift from 3-3 to 4-3 cross-links, leading to cell elongation, reduced biofilm formation, and altered colony morphology. asm.org

Beta-Lactam Antibiotic Mimicry of this compound Terminus

The mechanism of action of β-lactam antibiotics, such as penicillins and cephalosporins, is intrinsically linked to the this compound terminus. These antibiotics are structural mimics of the D-Ala-D-Ala dipeptide. nih.govmedicefpharma.comnih.gov The strained four-membered β-lactam ring is conformationally similar to the peptide bond between the two D-alanine residues. nih.govbiomolther.org

This structural similarity allows β-lactam antibiotics to act as suicide inhibitors or substrate analogs for penicillin-binding proteins, including DD-CPases. oup.comnih.gov The active site serine of the enzyme, which would normally attack the carbonyl of the penultimate D-alanine of the natural substrate, instead attacks the carbonyl of the β-lactam ring. oup.com This results in the opening of the ring and the formation of a highly stable, covalent acyl-enzyme complex. oup.comdrugbank.comfrontiersin.org This complex is hydrolyzed extremely slowly, effectively sequestering the enzyme and preventing it from participating in peptidoglycan synthesis and remodeling. oup.com This inactivation of essential PBPs disrupts cell wall integrity, ultimately leading to bacterial cell lysis. frontiersin.org

Development of DD-CPase Inhibitors and Computational Studies

The challenge of antibiotic resistance has spurred the development of new inhibitors targeting PBPs, including DD-CPases. While β-lactams are the classical inhibitors, efforts have focused on discovering non-β-lactam compounds to overcome resistance mechanisms like β-lactamases. mdpi.com

One class of non-β-lactam inhibitors explored is peptidyl boronic acids. These compounds act as transition-state analogs and have been shown to be excellent, reversible inhibitors of DD-carboxypeptidases. mdpi.com Further development has led to non-peptidyl boronic acids that target medically relevant PBPs from pathogens like S. aureus and E. faecium. mdpi.com Other novel chemotypes, such as isoxazolidin-5-ones, have also been synthesized and shown to bind irreversibly to PBPs and exhibit antimicrobial activity. mdpi.com

Computational methods are playing an increasingly vital role in the discovery and design of DD-CPase inhibitors. Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to elucidate the detailed microscopic events of both the acylation and deacylation steps in the enzyme's catalytic cycle. researchgate.net Such studies provide deep mechanistic insights that can guide the design of more potent inhibitors. researchgate.net Furthermore, computational approaches like molecular docking and virtual screening are employed to identify novel scaffolds that can bind to the active site. mdpi.com For example, computational design has led to the identification of drug-like small molecules and peptides that inhibit the FOF1-ATP synthase with micromolar potency, demonstrating the feasibility of in silico design of enzyme inhibitors. mdpi.com These computational tools, combined with structural and biochemical analyses, are essential for developing the next generation of DD-CPase inhibitors. acs.org

Mechanisms of Antimicrobial Resistance Modulated by D Alanyl D Alanine Pathway

Vancomycin (B549263) Resistance Mechanisms

Vancomycin resistance is a critical public health concern, driven by sophisticated bacterial mechanisms that alter the very target of this powerful glycopeptide antibiotic. The core of this resistance lies in the modification of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, the binding site for vancomycin.

Replacement of this compound with D-Alanyl-D-Lactate

A primary mechanism of high-level vancomycin resistance involves the substitution of the terminal D-alanine of the peptidoglycan precursor with D-lactate (D-Lac), forming D-alanyl-D-lactate (D-Ala-D-Lac). pnas.orgfrontiersin.orgspandidos-publications.com This seemingly minor chemical alteration has profound consequences for the efficacy of glycopeptide antibiotics.

Genetic Basis: Role of vanH, vanA, and vanX Genes

The genetic foundation for this resistance is typically encoded by a cluster of genes, most notably the vanA operon found on a transposon. spandidos-publications.compnas.org This operon includes three key structural genes: vanH, vanA, and vanX. frontiersin.orgpnas.org

vanH : This gene encodes a D-specific α-ketoacid dehydrogenase. pnas.org Its function is to reduce pyruvate (B1213749) to D-lactate, providing the necessary substrate for the altered peptidoglycan precursor. frontiersin.orgpnas.org

vanA : The vanA gene encodes a ligase that catalyzes the synthesis of the depsipeptide D-Ala-D-Lac. pnas.orgasm.org This enzyme is a pivotal component of the resistance mechanism, as it directly creates the modified terminus. pnas.org

vanX : This gene encodes a D,D-dipeptidase that specifically hydrolyzes D-Ala-D-Ala. pnas.orgasm.org By eliminating the normal dipeptide substrate, VanX prevents the formation of the vancomycin-susceptible peptidoglycan precursors. pnas.org

These genes are regulated by a two-component system, VanR and VanS, which senses the presence of glycopeptides and activates the transcription of the resistance genes. spandidos-publications.compnas.org

| Gene | Encoded Protein | Function in Vancomycin Resistance |

| vanH | D-specific α-ketoacid dehydrogenase | Reduces pyruvate to D-lactate. frontiersin.orgpnas.org |

| vanA | D-Ala-D-Lac ligase | Catalyzes the synthesis of D-alanyl-D-lactate. pnas.orgasm.org |

| vanX | D,D-dipeptidase | Hydrolyzes this compound. pnas.orgasm.org |

Impact on Glycopeptide Antibiotic Binding Affinity

The replacement of D-Ala-D-Ala with D-Ala-D-Lac dramatically reduces the binding affinity of vancomycin for its target. Vancomycin normally forms a stable complex with the D-Ala-D-Ala terminus through a network of five hydrogen bonds. The substitution of the terminal D-alanine with D-lactate results in the loss of a critical hydrogen bond between the amide NH of the D-Ala and a carbonyl group on the vancomycin backbone. pnas.org This single change leads to an approximately 1,000-fold decrease in the binding affinity of vancomycin for the peptidoglycan precursor. pnas.orgpnas.orgasm.org This drastic reduction in affinity prevents the antibiotic from effectively inhibiting cell wall synthesis, leading to clinical resistance. pnas.org

| Ligand Terminus | Relative Binding Affinity for Vancomycin | Consequence |

| This compound (D-Ala-D-Ala) | High | Vancomycin binds effectively, inhibiting cell wall synthesis. |

| D-Alanyl-D-Lactate (D-Ala-D-Lac) | ~1,000-fold lower | Vancomycin binding is significantly reduced, allowing cell wall synthesis to proceed. pnas.orgpnas.orgasm.org |

This compound Dipeptidases (e.g., VanX) in Resistance

The VanX protein, a zinc-dependent this compound dipeptidase, plays a crucial role in ensuring the effectiveness of the resistance mechanism. pnas.orgebi.ac.uk Its primary function is to hydrolyze any D-Ala-D-Ala dipeptides present in the cytoplasm. pnas.orgasm.org This action depletes the pool of precursors that are susceptible to vancomycin, thereby ensuring that the majority of peptidoglycan precursors terminate in D-Ala-D-Lac. asm.orgasm.org

Interestingly, VanX exhibits a high degree of substrate specificity, with a much greater catalytic efficiency for hydrolyzing D-Ala-D-Ala compared to D-Ala-D-Lac. ebi.ac.ukuniprot.org This ensures that the newly synthesized D-Ala-D-Lac depsipeptides remain intact for incorporation into the cell wall. ebi.ac.ukuniprot.org The expression of VanX is essential for high-level vancomycin resistance in enterococci. asm.orgnih.gov

D-Alanylation of Teichoic Acids and Lipoteichoic Acids

Another important mechanism of antimicrobial resistance involving D-alanine is the modification of teichoic acids (TAs) and lipoteichoic acids (LTAs), which are major components of the cell wall of Gram-positive bacteria.

Role of dlt Operon in Bacterial Resistance to Cationic Antimicrobial Peptides

The D-alanylation of TAs and LTAs is mediated by the products of the dlt operon. nih.govfrontiersin.org This operon typically consists of four genes, dltA, dltB, dltC, and dltD, which work in concert to incorporate D-alanine esters into these anionic polymers. frontiersin.orgoup.com This process effectively introduces positive charges into the bacterial cell wall, reducing the net negative charge of the cell envelope. nih.govfrontiersin.org

This alteration of the cell surface charge is a key defense mechanism against cationic antimicrobial peptides (CAMPs), which are important components of the innate immune system. nih.govplos.org By reducing the electrostatic attraction between the negatively charged bacterial surface and the positively charged CAMPs, D-alanylation hinders the ability of these peptides to reach their target on the bacterial membrane. frontiersin.orgplos.org Consequently, bacteria with a functional dlt operon exhibit increased resistance to a variety of CAMPs, such as nisin, gallidermin, and polymyxin (B74138) B. nih.gov Inactivation of the dlt operon leads to a complete loss of D-alanine from teichoic acids, resulting in increased susceptibility to these antimicrobial peptides. frontiersin.orgplos.org

| Operon | Function | Impact on Resistance |

| dlt | Mediates the incorporation of D-alanine into teichoic and lipoteichoic acids. nih.govfrontiersin.org | Increases resistance to cationic antimicrobial peptides by reducing the net negative charge of the bacterial cell surface. nih.govfrontiersin.orgplos.org |

Modulation of Cell Surface Charge and Antimicrobial Peptide Interaction

The pathway involving D-alanine plays a critical role in modulating the biophysical properties of the bacterial cell envelope, particularly its surface charge. In many Gram-positive bacteria, the incorporation of D-alanine into teichoic acids (both wall teichoic acid, WTA, and lipoteichoic acid, LTA) is a key mechanism for altering the cell's surface electrochemistry. frontiersin.orgbiorxiv.org This process, known as D-alanylation, is mediated by the proteins encoded by the dlt operon. frontiersin.org The esterification of the polyol phosphate (B84403) backbones of teichoic acids with D-alanine introduces positively charged amino groups. nih.govoup.com This modification effectively reduces the net negative charge of the bacterial surface, which is primarily conferred by the anionic phosphate groups of teichoic acids. biorxiv.orgasm.org

This alteration of surface charge is a significant strategy for resistance against cationic antimicrobial peptides (CAMPs), which are crucial components of the innate immune system. frontiersin.orgplos.org CAMPs are electrostatically drawn to the negatively charged bacterial surface. frontiersin.orgmdpi.com By neutralizing this negative charge, D-alanylation can impair the initial binding of CAMPs, thereby reducing their efficacy. plos.org For instance, a Staphylococcus aureus mutant unable to perform D-alanylation due to a disrupted dlt operon showed increased sensitivity to various CAMPs. nih.gov Similarly, in Group B Streptococcus, D-alanylation of LTAs confers resistance to a subset of CAMPs, and this resistance correlates with the peptide's length and charge density. plos.org

However, the mechanism of resistance extends beyond simple electrostatic repulsion. Research suggests that D-alanylation does not necessarily decrease the total amount of CAMPs bound to the bacteria but rather alters the physical properties of the cell wall, making it a more effective barrier. plos.org It is proposed that the introduction of D-alanine residues changes the conformation of LTA, leading to a denser and more rigid cell wall that is less permeable to these peptides. plos.org In Listeria monocytogenes, increased expression of the dlt operon, leading to higher D-alanylation, is a strategy to counteract cell wall stress and confer resistance to lysozyme (B549824) and CAMPs. biorxiv.org

Table 1: Research Findings on D-Alanylation and Antimicrobial Peptide (AMP) Interaction

| Bacterial Species | Key Findings | Impact on Surface Charge | Impact on AMP Interaction | Reference(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Disruption of the dlt operon prevents D-alanylation of teichoic acids. | Increased net negative surface charge. | Increased susceptibility to cationic peptides like nisin and defensins. | nih.gov |

| Group B Streptococcus | D-alanylation of LTAs, mediated by the dlt operon, provides resistance to specific CAMPs. | Reduces surface electronegativity. | Confers resistance by increasing cell wall density and rigidity, reducing peptide penetration, rather than just preventing binding. | plos.org |

| Listeria monocytogenes | Modification of WTA with D-alanine masks the negative charge of the ribitol (B610474) phosphate backbone. | Increased positive surface charge. | Confers resistance to CAMPs and lysozyme. | biorxiv.org |

| Clostridioides difficile | Deletion of the dltDABC operon eliminates D-alanylation, which occurs exclusively on LTA. | Increased surface hydrophobicity. | Increased sensitivity to CAMPs (Nisin, Polymyxin B, Gallidermin) and lysozyme. | frontiersin.org |

Peptidoglycan Remodeling and Cell Stiffness Modulation

The this compound dipeptide is a cornerstone of peptidoglycan (PG) biosynthesis and, consequently, a focal point for remodeling processes that affect cell wall integrity and stiffness. biorxiv.orgsigmaaldrich.com The terminal D-Ala-D-Ala moiety of the pentapeptide precursor (UDP-MurNAc-pentapeptide) is the substrate for DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), which catalyze the cross-linking of glycan strands, a reaction essential for the mechanical strength of the cell wall. asm.orgsigmaaldrich.com

Peptidoglycan remodeling involves enzymes that modify this structure. This compound carboxypeptidases (DD-CPases), for example, cleave the terminal D-alanine from pentapeptide precursors. ebi.ac.uk This action regulates the amount of substrate available for transpeptidation and can influence the degree of cross-linking, thereby modulating the cell wall's structure and integrity. ebi.ac.uk In the context of vancomycin resistance, the this compound dipeptidase VanX plays a crucial role in remodeling by specifically hydrolyzing D-Ala-D-Ala dipeptides. nih.govnih.gov This prevents their incorporation into PG precursors, shunting the pathway towards the synthesis of D-alanyl-D-lactate-terminating precursors, which have a low affinity for vancomycin. nih.gov

The metabolism of D-alanine and the extent of its incorporation into cell wall structures directly impact the mechanical properties of the cell, such as stiffness. nih.govnih.gov Studies in Pseudomonas aeruginosa have shown that D-alanine levels are tightly regulated and that an accumulation of D-alanine leads to the downregulation of genes involved in PG cross-linking, resulting in a decrease in cell stiffness. nih.gov Conversely, D-alanylation of teichoic acids has been shown to significantly increase the rigidity of the cell wall. plos.org In Group B Streptococcus, atomic force microscopy revealed that the surface rigidity of the wild-type strain was over 20 times higher than that of a dltA mutant lacking D-alanylated LTAs. plos.org This increased stiffness is thought to contribute to antimicrobial resistance by creating a more robust physical barrier. plos.org

Table 2: Research Findings on Peptidoglycan Remodeling and Cell Stiffness

| Organism | Focus of Study | Key Findings | Impact on Cell Stiffness | Reference(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa | D-alanine metabolism | Deletion of D-alanine dehydrogenase (dadA) led to D-alanine accumulation, which downregulated PG cross-linking genes. | A decrease in cell stiffness was observed. | nih.gov |

| Group B Streptococcus | D-alanylation of Lipoteichoic Acids (LTA) | Deletion of dltA prevented D-alanylation of LTA. | The surface rigidity of the dltA mutant was >20-fold lower than the wild-type strain. | plos.org |

| Streptomyces coelicolor | Vancomycin resistance pathway | The VanX enzyme hydrolyzes D-Ala-D-Ala, preventing its incorporation into peptidoglycan. | Indirectly affects cell wall structure by altering precursor composition. | nih.gov |

| Bacillus subtilis | Peptidoglycan synthesis | D-Ala-D-Ala is the terminal dipeptide required for 4→3 cross-linking by DD-transpeptidases. | The degree of cross-linking is a primary determinant of cell wall rigidity. | biorxiv.org |

Advanced Methodologies and Research Tools

Structural Determination Techniques

The precise three-dimensional arrangement of D-Ala-D-Ala and its interactions with enzymes are fundamental to understanding its biological function.

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level details of how D-Ala-D-Ala and its analogs bind to their target enzymes, primarily D-alanine-D-alanine ligase (Ddl) and vancomycin (B549263). researchgate.net This technique has provided critical insights into the mechanisms of both enzyme catalysis and antibiotic resistance.

Crystal structures of D-alanyl-D-alanine ligase (Ddl) from various bacterial species, including Escherichia coli, Helicobacter pylori, Xanthomonas oryzae, and Acinetobacter baumannii, have been determined in several forms: unbound (apo), bound to substrates like ATP, or complexed with the product D-Ala-D-Ala. nih.govrcsb.orgnih.govjmicrobiol.or.kr For instance, the crystal structure of E. coli DdlB (EcDdlB) has been solved in complex with both ATP and this compound, as well as with ADP and the dipeptide. nih.govrcsb.org These structures reveal that the enzyme's active site is formed by loops from three distinct domains. rcsb.orgnih.gov A key feature is the ω-loop, which undergoes a conformational change upon substrate binding to cover the active site. rcsb.orgresearchgate.net The structure of Ddl from Xanthomonas oryzae pv. oryzae (XoDDL) showed that the γ-phosphate of ATP shifted towards the solution compared to its position in the Thermus thermophilus Ddl structure when bound to D-Ala-D-Ala and ATP. nih.gov

Furthermore, crystallography has been vital in understanding vancomycin resistance. The structure of vancomycin bound to the dipeptide N-acetyl-D-Ala-D-Ala has been determined, illustrating the hydrogen bonding network responsible for its antibiotic activity. researchgate.net Structures of the resistance enzyme D-alanyl-D-lactate ligase (VanA) have also been solved, revealing active site features that explain its ability to synthesize D-Ala-D-lactate, a modified dipeptide to which vancomycin binds poorly. pnas.orgpnas.org Similarly, the crystal structure of vancomycin in a complex with the resistance determinant D-alanine-D-serine has been resolved, showing that the ligand binds in a similar pose to the native D-Ala-D-Ala but is slightly too large for the binding site, contributing to reduced affinity. osti.gov

The table below summarizes key crystallographic data for Ddl and related enzymes.

| Enzyme/Complex | PDB ID | Organism | Resolution (Å) | Ligands |

| This compound ligase (Ddl) | 4ME6 | Xanthomonas oryzae | 2.10 | ADP |

| This compound ligase (Ddl) | 4C5B | Escherichia coli | 1.50 | ATP, this compound |

| This compound ligase (Ddl) | 4C5A | Escherichia coli | 1.65 | ADP, D-cycloserine phosphate (B84403) |

| This compound peptidase | 3PTE | Streptomyces sp. R61 | 1.6 | None |

| DD-Transpeptidase-carboxypeptidase | 1W8Q | Actinomadura sp. R39 | 2.85 | None |

| Vancomycin Complex | 1FVM | Synthetic | Not specified | di-acetyl-L-lysyl-D-alanyl-D-alanine |

Data sourced from the RCSB Protein Data Bank. researchgate.netrcsb.orgrcsb.orgrcsb.orgrcsb.orgrcsb.org

Biochemical and Enzymatic Assays

Biochemical assays are essential for quantifying the activity of enzymes that synthesize or modify D-Ala-D-Ala and for determining the kinetic parameters that define their catalytic efficiency.

Spectrophotometric and Chromatographic Methods for Product Detection

The activity of D-alanine-D-alanine ligase (Ddl) is commonly measured by detecting one of its reaction products. The synthesis of D-Ala-D-Ala is an ATP-dependent reaction that releases inorganic phosphate (Pi) and ADP. profoldin.com

A widely used spectrophotometric method is the malachite green assay, which quantifies the amount of inorganic phosphate released during the ligation reaction. mdpi.comtandfonline.com This colorimetric assay is suitable for high-throughput screening of potential Ddl inhibitors. profoldin.commdpi.com

Chromatographic methods provide a direct way to measure the formation of the D-Ala-D-Ala dipeptide. High-performance thin-layer chromatography (HP-TLC) has been used to confirm the identity of the this compound product from the Ddl-catalyzed reaction. mdpi.comnih.gov High-performance liquid chromatography (HPLC) is another powerful technique for separating and quantifying the dipeptide product.

For this compound peptidases, which hydrolyze the dipeptide, activity can be measured by quantifying the release of D-alanine. uliege.be One method involves using D-amino acid oxidase to detect the liberated D-alanine. uliege.be Another approach for peptidases involves using a thiol-containing substrate like hippuryl-mercaptoacetate; the release of the thiol product can be monitored spectrophotometrically by its reaction with 4,4'-dithiodipyridine. nih.gov

Kinetic Characterization of Ddl and Related Enzymes

Kinetic studies are crucial for understanding the catalytic mechanism and efficiency of Ddl and related enzymes. These studies typically involve measuring initial reaction velocities at varying substrate concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat).

The Ddl-catalyzed reaction follows an ordered ter-ter mechanism, where ATP binds first, followed by two molecules of D-alanine. nih.govnih.gov Kinetic analyses have revealed that Ddl possesses two distinct binding sites for D-alanine with different affinities. nih.govpnas.org The first D-alanine molecule (D-Ala1) binds with high affinity, while the second (D-Ala2) binds with a much lower affinity. nih.govnih.gov

Kinetic parameters have been determined for Ddl from various bacterial species. For example, the Ddl from Helicobacter pylori (HpDdl) showed a Km for ATP of 0.87 µM, a Km1 for D-Ala of 1.89 mM, a Km2 for D-Ala of 627 mM, and a kcat of 115 min-1. researchgate.netnih.gov The Ddl from Mycobacterium tuberculosis (Tb-DdlA) exhibited a higher affinity for ATP (Km = 50.33 µM) than for D-alanine (Km = 1.011 mM). mdpi.com Studies on Ddl from Thermus thermophilus (TtDdl) have shown that monovalent cations like K+ can activate the enzyme, primarily by decreasing the Km for D-alanine, thereby increasing catalytic efficiency by up to 20-fold. nih.gov

The table below presents a selection of reported kinetic parameters for this compound ligases from different bacteria.

| Enzyme | Organism | Substrate | Km | kcat |

| HpDdl | Helicobacter pylori | ATP | 0.87 µM | 115 min-1 |

| D-Ala (site 1) | 1.89 mM | |||

| D-Ala (site 2) | 627 mM | |||

| MtDdl | Mycobacterium tuberculosis | D-Ala (site 1) | 0.075 mM | Not specified |

| D-Ala (site 2) | 3.6 mM | |||

| Tb-DdlA | Mycobacterium tuberculosis | ATP | 50.33 µM | Not specified |

| D-Alanine | 1.011 mM | |||

| TtDdl (no KCl) | Thermus thermophilus | ATP | 16.2 µM | Not specified |

| D-Ala (site 1) | 1250 µM | |||

| D-Ala (site 2) | 4020 µM | |||

| TtDdl (100 mM KCl) | Thermus thermophilus | ATP | 12.3 µM | Not specified |

| D-Ala (site 1) | 200 µM | |||

| D-Ala (site 2) | 190 µM |

Data compiled from various biochemical studies. mdpi.comnih.govnih.govresearchgate.net

Computational and Bioinformatic Approaches

Computational methods are increasingly used to complement experimental techniques, providing dynamic views of molecular interactions and guiding further research.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the structure, function, and dynamics of Ddl and its interactions with substrates and inhibitors. researchgate.netnih.gov Comparative modeling, for instance, has been used to build three-dimensional models of Ddl from organisms where crystal structures are not yet available, using the known structures from species like E. coli as a template. researchgate.netnih.gov This approach was applied to model the D-Ala:D-Ala ligase from Enterococcus faecium to understand how mutations could lead to enzyme inactivation. nih.gov

MD simulations provide insights into the conformational changes that enzymes undergo during their catalytic cycle. nih.govacs.org Studies on Ddl have focused on the flexibility of the ω-loop, a key structural element that closes over the active site upon substrate binding. researchgate.netacs.org Understanding the dynamics of this loop's opening and closing is crucial for designing inhibitors that can access the active site. researchgate.netacs.org

These simulations have also been used to study the binding of the antibiotic D-cycloserine, a structural analog of D-alanine, to the Ddl active site. nih.gov Furthermore, MD simulations have been employed to explore the differences in binding affinity of vancomycin to its native target (D-Ala-D-Ala) versus resistance-conferring peptides like D-Ala-D-Ser. mdpi.com In a study on novel Ddl variants conferring D-cycloserine resistance, MD simulations helped explain the phenotypic changes at an atomic level, showing how a single amino acid substitution could alter the binding affinity of the antibiotic. nih.gov Similarly, simulations of Burkholderia pseudomallei DdlB complexed with potential drug candidates have been used to assess the stability of the protein-ligand interactions. biorxiv.org

Virtual High-Throughput Screening for Inhibitor Discovery

Virtual high-throughput screening (vHTS) has emerged as a powerful computational strategy to identify novel inhibitors of this compound ligase (Ddl), the enzyme responsible for synthesizing this compound. acs.orgnih.gov This approach allows researchers to screen large libraries of chemical compounds against the three-dimensional structure of the target enzyme, predicting binding affinities and identifying promising candidates for further experimental validation. nih.govresearchgate.net

A common tool used in these studies is AutoDock, which facilitates the docking of small molecules into the active site of Ddl. acs.orgbiorxiv.org For instance, a structure-based virtual screen of the NCI diversity set, containing nearly 2000 compounds, was performed against the DdlB isoform from Escherichia coli. acs.org This process led to the identification of 130 top-ranked compounds that were then tested in vitro. acs.org From this screening, three compounds were confirmed to inhibit the enzyme with Ki values in the micromolar range. acs.org

Similarly, in silico studies on D-alanine–d-alanine ligase A (DdlA) from the multidrug-resistant pathogen Pseudomonas aeruginosa utilized virtual screening of the Medicinal Fungi Secondary Metabolites and Therapeutics (MeFSAT) chemical library. nih.govresearchgate.net This screening identified several promising candidates, with compounds MSID000191, MSID000200, and MSID000102 showing low binding energy values, suggesting a strong potential for DdlA inhibition. nih.govresearchgate.net These computational hits provide a strong foundation for the development of new antibacterial agents targeting the this compound synthesis pathway. nih.gov

Table 1: Examples of this compound Ligase Inhibitors Identified via Virtual Screening

| Target Organism | Screened Library | Screening Tool | Identified Inhibitor(s) | Finding |

|---|---|---|---|---|

| Escherichia coli (DdlB) | NCI Diversity Set (~2000 compounds) | AutoDock 4.0 | Three unnamed compounds | Inhibited enzyme with micromolar Ki values. acs.org |

| Pseudomonas aeruginosa (DdlA) | MeFSAT Chemical Library | Not specified | MSID000191, MSID000200, MSID000102 | Identified as leading candidates based on low binding energy. nih.govresearchgate.net |

| Burkholderia pseudomallei (DdlB) | 5035 processed drugs | AutoDock Vina | Conivaptan | Identified as an effective inhibitor. biorxiv.orgnih.gov |

| Enterococcus faecalis | ~2000 compounds | Glide, MCSS | 2-phenylbenzoxazole (B188899) derivative | Found to fully inhibit the enzyme with an IC50 of 400 μM. ucl.ac.be |

Subtractive Proteomics for Target Identification

Subtractive proteomics is a bioinformatic approach used to identify essential proteins in a pathogen that are absent in its host, making them ideal drug targets. mdpi.com This methodology has been successfully applied to pinpoint this compound ligase (Ddl) as a prime candidate for antibiotic development. biorxiv.orgmdpi.com The rationale is that Ddl is crucial for bacterial cell wall biosynthesis and survival, but is not present in eukaryotes like humans. mdpi.combiorxiv.org

In studies involving pathogens like Staphylococcus saprophyticus, subtractive proteomics has identified Ddl as a protein involved in a metabolic pathway unique to the bacterium. mdpi.com The D-alanine metabolism pathway, which includes the synthesis of this compound, is essential for creating the peptidoglycan cell wall that provides structural integrity. mdpi.combiorxiv.org Inhibiting this enzyme would disrupt the cell wall, leading to osmotic lysis and bacterial death. mdpi.com

Research on Burkholderia pseudomallei, the causative agent of melioidosis, has also highlighted the significance of Ddl through this approach. nih.govbiorxiv.org While many bacteria possess two isoforms of Ddl (DdlA and DdlB), B. pseudomallei has only the DdlB isoform, presenting a specific vulnerability. biorxiv.orgnih.govbiorxiv.org This makes DdlB an attractive and specific target for developing novel therapeutics against this challenging pathogen. nih.govbiorxiv.org The String Database analysis further reveals that Ddl interacts with other key proteins involved in cell wall biogenesis and cell division, such as alanine (B10760859) racemase and Mur ligases (MurC, MurD, MurE, MurF), underscoring its central role in bacterial physiology. biorxiv.orgbiorxiv.org

Genetic Engineering and Mutagenesis Studies

Site-Directed Mutagenesis for Structure-Function Elucidation

Site-directed mutagenesis is a cornerstone technique for dissecting the structure-function relationships of this compound ligase (Ddl). By systematically replacing specific amino acid residues within the enzyme, researchers can probe their roles in substrate binding, catalysis, and inhibitor interaction.

Studies on Ddl from Helicobacter pylori (HpDdl) involved mutating residues (I16V, L241Y, L241F, L308T, and Y311S) located in the active region. researchgate.net The kinetic analysis of these mutants revealed that residues Leu308 and Tyr311, in particular, contribute to the enzyme's catalytic properties. researchgate.net Structural analysis of HpDdl showed that these residues are part of a 3(10)-helix near the D-Ala binding site, which is a unique feature compared to other Ddl homologs and may influence the enzyme's binding and conformational changes. researchgate.net

In vancomycin-resistant bacteria, a single amino acid substitution in the Ddl active site can alter its function from a dipeptide ligase (synthesizing this compound) to a depsipeptide ligase (synthesizing D-alanyl-D-lactate). asm.org Specifically, a change from tyrosine to phenylalanine (e.g., Y207F in Thermotoga maritima Ddl) can shift the enzyme's product selectivity. asm.orgtandfonline.com Further mutagenesis, such as creating an S137A/Y207F double mutant, was shown to enhance D-alanyl-D-lactate synthesis while reducing this compound production, demonstrating that substitutions at the S137 residue can fine-tune product selectivity. tandfonline.com

Table 2: Selected Site-Directed Mutagenesis Studies on this compound Ligase (Ddl)

| Organism | Enzyme | Mutant(s) | Purpose of Mutation | Key Finding |

|---|---|---|---|---|

| Helicobacter pylori | HpDdl | I16V, L241Y, L241F, L308T, Y311S | Investigate the role of active site residues. | Residues Leu308 and Tyr311 were found to be important for the enzyme's unique catalytic properties. researchgate.net |

| Thermotoga maritima | TmDdl | Y207F | Change product specificity from dipeptide to depsipeptide. | The mutation enabled the synthesis of D-alanyl-D-lactate. tandfonline.com |

| Thermotoga maritima | TmDdl | S137A/Y207F | Further enhance depsipeptide synthesis. | The double mutant showed higher D-alanyl-D-lactate and lower this compound synthesizing activity than the single Y207F mutant. tandfonline.com |

| Leuconostoc mesenteroides | Ddl | F261Y | Alter enzyme activity from depsipeptide to dipeptide ligase. | The mutation conferred a vancomycin-sensitive phenotype by promoting the incorporation of D-Ala-D-Ala. asm.org |

Heterologous Gene Expression and Strain Construction

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is a vital tool for studying this compound ligase (Ddl). This technique is used for various purposes, including industrial production of this compound, studying antibiotic resistance mechanisms, and confirming gene function. asm.org

For industrial applications, the gene for Ddl is often expressed in microbial hosts like Escherichia coli using recombinant DNA technology. This allows for the large-scale production of the enzyme, which can then be used for the enzymatic synthesis of this compound.

In the context of antibiotic resistance, heterologous expression of Ddl has been used to create a counterselection system in vancomycin-resistant lactic acid bacteria. asm.orgnih.gov By introducing a Ddl gene that produces this compound into a bacterium that normally produces D-alanyl-D-lactate (conferring vancomycin resistance), the engineered strain becomes sensitive to vancomycin. asm.orgnih.gov This system facilitates genetic manipulation by allowing for the selection of cells that have lost the introduced gene. asm.orgnih.gov

Furthermore, heterologous expression is crucial for confirming the function of gene clusters identified in antibiotic-producing organisms. In a study on the antitubercular agent D-cycloserine, a gene cluster from Streptomyces lavendulae was cloned. nih.govresearchgate.net This cluster contained a gene (dcsI) encoding a this compound ligase. nih.gov When the entire 10-gene cluster was introduced into Streptomyces lividans, a non-producing host, the transformed strain gained the ability to produce D-cycloserine, confirming that the cloned genes were indeed responsible for its biosynthesis. nih.govresearchgate.net

Analytical Techniques for this compound Analysis

Enantiomer-Specific Isotopic Analysis (ESIA) in Metabolic Studies

Enantiomer-specific isotopic analysis (ESIA) is a sophisticated analytical method used to determine the stable isotopic compositions of individual enantiomers (D- and L-forms) of amino acids like alanine. acs.org This technique provides insights into the metabolic pathways and enzymatic reactions involved in their synthesis and transformation. acs.orgnih.gov

The method typically involves derivatizing the amino acid enantiomers, for example with an optically active alcohol like (R)-(−)-2-butanol, to form diastereomers. acs.org These diastereomers can then be separated using gas chromatography and analyzed for their nitrogen isotope ratios (δ¹⁵N) using an isotope ratio mass spectrometer (GC/C/IRMS). acs.org

Application of this technique to bacterial cultures has revealed significant differences in the nitrogen isotopic composition between D-alanine and L-alanine. acs.org For instance, in Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N by about 2.0‰ compared to L-alanine. acs.org This isotopic difference suggests that enzymatic reactions, such as the one catalyzed by alanine racemase which converts L-alanine to D-alanine, are associated with a kinetic isotope effect, resulting in the observed ¹⁵N depletion in the D-enantiomer. acs.orgnih.gov Such analyses are crucial for tracing the flow of nitrogen through microbial metabolic networks and for identifying bacterial biomarkers in environmental samples, as D-alanine is a key component of bacterial peptidoglycan. acs.org

Table 3: Nitrogen Isotope Ratios (δ¹⁵N) in Alanine Enantiomers from Bacterial Cultures

| Bacterial Species | δ¹⁵N of D-alanine (‰ vs air) | δ¹⁵N of L-alanine (‰ vs air) | ¹⁵N Depletion in D-alanine (‰) |

|---|---|---|---|

| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | ~2.1 |

| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | 2.0 |

| Enterococcus faecalis (culture 1) | Not specified | Not specified | Homogeneous values (no significant depletion) |

Data sourced from a study using gas chromatography/combustion/isotope ratio mass spectrometry. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ATP (Adenosine triphosphate) |

| Vancomycin |

| Conivaptan |

| 2-phenylbenzoxazole |

| D-cycloserine |

| D-alanyl-D-lactate |

| D-alanine |

| L-alanine |

| UDP-N-acetylenolpyruvoylglucosamine |

| UDP-N-acetylmuramoylalanine-D-glutamate |

| O-acetyl-l-serine |

| Hydroxyurea |

| O-ureido-l-serine |

| O-ureido-d-serine |

Applications in Sensing and Imaging Bacterial Processes

The unique presence of this compound (D-Ala-D-Ala) in the peptidoglycan (PG) biosynthesis pathway of bacteria makes it a highly specific target for developing advanced methodologies to sense and visualize bacterial processes. google.comresearchgate.netannualreviews.orgresearchgate.net Unlike mammalian cells, bacteria utilize this dipeptide as a crucial building block for their cell wall, a feature that has been exploited to create a variety of probes and sensors for selective bacterial detection and for studying the dynamics of cell wall synthesis. nih.govnih.govthno.org These tools are instrumental in distinguishing between bacterial infections and sterile inflammation, monitoring bacterial viability, and understanding fundamental bacterial physiology. nih.govacs.orgresearchgate.net

Research has led to the development of D-Ala-D-Ala analogues that are modified with reporter tags. These tags can be fluorescent molecules for microscopic imaging or bioorthogonal handles that allow for subsequent chemical ligation to a probe of choice. google.comgoogle.com This strategy relies on the bacterial cell wall synthesis machinery's ability to recognize and incorporate these modified dipeptides into the peptidoglycan structure. google.comrsc.org Once incorporated, the reporter tags enable the visualization of sites of new cell wall synthesis, providing high-resolution spatial and temporal information about bacterial growth and division. google.comannualreviews.org

Fluorescent and Bioorthogonal Probes

Modified D-Ala-D-Ala dipeptides have been synthesized to serve as novel substrates for peptidoglycan synthesis, permitting the visualization of the resulting structures. google.com These probes often contain a bioorthogonal functional group, such as an alkyne or an azide, which can be selectively labeled with a complementary fluorescent reporter molecule via click chemistry. google.com

One such probe is ethynyl-D-alanyl-D-alanine (EDA-DA), an unnatural dipeptide that contains a biorthogonal alkyne group. The bacterial ligase MurF, part of the cytoplasmic peptidoglycan synthesis pathway, incorporates EDA-DA into the cell wall structure. rsc.org Subsequently, an azide-modified fluorescent dye, like Alexa Fluor 488, can be "clicked" onto the alkyne handle, allowing for selective labeling and imaging of peptidoglycan. researchgate.net This method has been successfully applied to label a wide range of bacteria, including Gram-positive (Bacillus subtilis), Gram-negative (Escherichia coli, Chlamydia trachomatis), and mycobacteria (Mycobacterium smegmatis). google.com These dipeptide probes have been shown to label the cell wall specifically at sites of new peptidoglycan synthesis. google.comgoogle.com

| Probe Type | Specific Probe | Imaging Modality | Target / Principle | Bacterial Species Studied | Reference |

|---|---|---|---|---|---|

| Bioorthogonal Dipeptide | Ethynyl-D-alanyl-D-alanine (EDA-DA) | Fluorescence Microscopy (post-labeling) | Incorporated into peptidoglycan by MurF ligase, followed by click chemistry with a fluorescent azide. | E. coli, B. subtilis, C. trachomatis, M. smegmatis | google.comresearchgate.netrsc.org |

| Radiolabeled Dipeptide | D-[3-11C]alanyl-D-alanine (D-[11C]ala–D-ala) | Positron Emission Tomography (PET) | Metabolic trapping via incorporation into peptidoglycan precursors for in vivo imaging of live bacteria. | S. aureus, P. aeruginosa, E. coli | nih.govacs.orgacs.org |

| Fluorescent Peptide | HexaFl (L-Lys-D-Ala-D-Ala motif) | Fluorescence Microscopy | Mimics endogenous substrates of Penicillin-Binding Proteins (PBPs) for direct labeling. | S. aureus | rsc.org |

Radiolabeled Tracers for In Vivo Imaging

For non-invasive, in vivo imaging of bacterial infections, researchers have developed radiolabeled versions of D-alanine and this compound. nih.govacs.orgresearchgate.net The positron emission tomography (PET) radiotracer D-[3-¹¹C]alanyl-D-alanine was synthesized based on its structural similarity to the natural peptidoglycan precursor. nih.govacs.org PET imaging allows for the three-dimensional visualization and quantification of metabolic processes. Since D-amino acids are not typically metabolized by mammalian tissues, these tracers offer high specificity for detecting living bacteria. nih.govacs.org